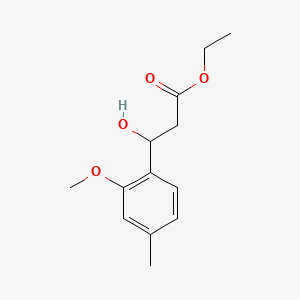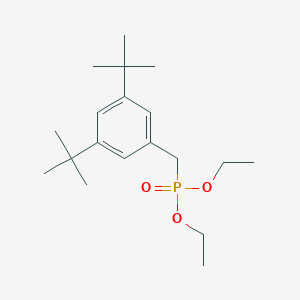
Methyl 3-(2,2-dibromoacetyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,2-dibromoacetyl)benzoate is a chemical compound with the molecular formula C10H8Br2O3 and a molecular weight of 335.98 g/mol . It is an ester derivative of benzoic acid and contains two bromine atoms attached to the acetyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2,2-dibromoacetyl)benzoate can be synthesized through the bromination of methyl 3-acetylbenzoate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the acetyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-dibromoacetyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a solvent like dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of methyl 3-(2,2-dibromoethyl)benzoate or methyl 3-(2-bromoethyl)benzoate.
Oxidation: Formation of 3-(2,2-dibromoacetyl)benzoic acid or other oxidized derivatives.
Scientific Research Applications
Methyl 3-(2,2-dibromoacetyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(2,2-dibromoacetyl)benzoate involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-acetylbenzoate
- Methyl 3-(2-bromoacetyl)benzoate
- Methyl 3-(2,2-dichloroacetyl)benzoate
Uniqueness
The dibromoacetyl group provides distinct chemical properties compared to other similar compounds, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H8Br2O3 |
|---|---|
Molecular Weight |
335.98 g/mol |
IUPAC Name |
methyl 3-(2,2-dibromoacetyl)benzoate |
InChI |
InChI=1S/C10H8Br2O3/c1-15-10(14)7-4-2-3-6(5-7)8(13)9(11)12/h2-5,9H,1H3 |
InChI Key |
DVXDEXLEBZYZJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)



![Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane](/img/structure/B13691568.png)





![2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13691593.png)

![8-[(S)-1-Phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13691614.png)

